molecular formula C13H21NO2 B13587415 tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate

tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate

Cat. No.: B13587415
M. Wt: 223.31 g/mol
InChI Key: YLKMFMQXBDPFLZ-CKIJPRSSSA-N
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Description

Tert-butyl (1R,2S,5R,6S)-8-azatricyclo[43002,5]nonane-8-carboxylate is a complex organic compound that belongs to the family of tropane alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . The stereochemical control can also be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of optimized reaction conditions and catalysts, would likely be applied to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tropane alkaloids, such as atropine and scopolamine. These compounds share a similar bicyclic structure and exhibit comparable biological activities.

Uniqueness

What sets tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate apart is its specific stereochemistry and the presence of the tert-butyl ester group. These features can influence its reactivity and biological activity, making it a unique compound within the family of tropane alkaloids .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate

InChI

InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-6-10-8-4-5-9(8)11(10)7-14/h8-11H,4-7H2,1-3H3/t8-,9+,10+,11-

InChI Key

YLKMFMQXBDPFLZ-CKIJPRSSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]3CC[C@@H]3[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CCC3C2C1

Origin of Product

United States

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